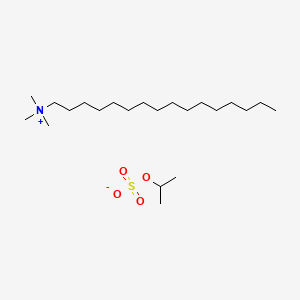
Hexadecyltrimethylammonium isopropyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltrimethylammonium isopropyl sulfate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in facilitating reactions and processes that involve complex molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium isopropyl sulfate can be synthesized through a quaternization reaction involving hexadecylamine and trimethylamine, followed by the addition of isopropyl sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization: Hexadecylamine reacts with trimethylamine in the presence of a suitable solvent, such as ethanol, to form hexadecyltrimethylammonium bromide.
Sulfonation: The hexadecyltrimethylammonium bromide is then treated with isopropyl sulfate to replace the bromide ion with the isopropyl sulfate ion, resulting in the formation of hexadecyltrimethylammonium isopropyl sulfate.
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium isopropyl sulfate involves large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The most notable reactions involve substitution, where the isopropyl sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, such as hydroxide ions or other anions, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Hexadecyltrimethylammonium isopropyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: This compound is employed in cell lysis protocols to extract DNA and proteins from biological samples.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of hexadecyltrimethylammonium isopropyl sulfate involves its ability to interact with both hydrophilic and hydrophobic molecules. This dual interaction capability allows it to disrupt cell membranes, solubilize hydrophobic compounds, and facilitate the formation of micelles. The molecular targets include lipid bilayers in cell membranes and hydrophobic regions of proteins and other macromolecules.
Comparison with Similar Compounds
Hexadecyltrimethylammonium isopropyl sulfate is similar to other quaternary ammonium compounds, such as:
Cetrimonium bromide: Used as an antiseptic and in DNA extraction protocols.
Cetrimonium chloride: Commonly found in hair conditioners and other personal care products.
Hexadecyltrimethylammonium bromide: Used in the synthesis of nanoparticles and as a surfactant in various applications.
Uniqueness
What sets hexadecyltrimethylammonium isopropyl sulfate apart is its specific combination of the hexadecyltrimethylammonium cation with the isopropyl sulfate anion, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Properties
CAS No. |
78480-17-8 |
|---|---|
Molecular Formula |
C22H49NO4S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;propan-2-yl sulfate |
InChI |
InChI=1S/C19H42N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-3(2)7-8(4,5)6/h5-19H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI Key |
TYZDCXVTANEDCG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
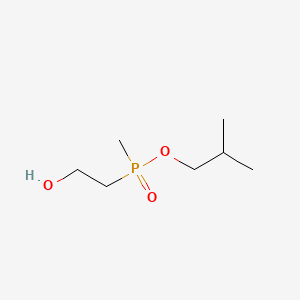

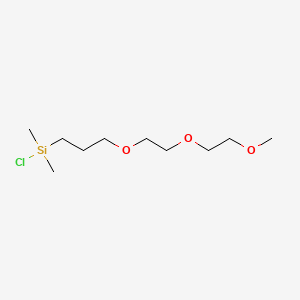
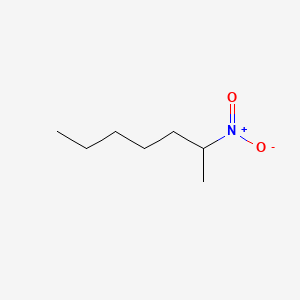
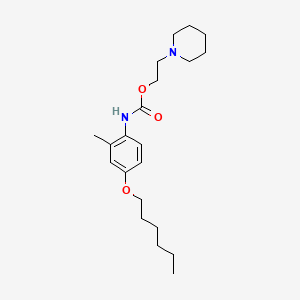

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
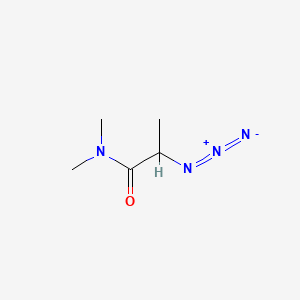

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
